2-(1,3-dioxoisoindolin-2-yl)-N-(furan-2-ylmethyl)acetamide
Description
2-(1,3-Dioxoisoindolin-2-yl)-N-(furan-2-ylmethyl)acetamide (CAS: 299950-85-9) is a phthalimide-derived acetamide characterized by a 1,3-dioxoisoindoline core linked to a furan-2-ylmethyl substituent via an acetamide bridge. Its molecular formula is C₁₅H₁₂N₂O₄, with a molecular weight of 284.27 g/mol . The compound has been utilized in research settings, though commercial availability is currently discontinued . Its structural uniqueness lies in the furan heterocycle, which distinguishes it from analogs with aromatic or alkyl N-substituents.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-13(16-8-10-4-3-7-21-10)9-17-14(19)11-5-1-2-6-12(11)15(17)20/h1-7H,8-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGOIPLDQMKDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine to form phthalimide.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with the phthalimide derivative.
Acetylation: The final step involves the acetylation of the intermediate compound to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindolin-2-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The phthalimide moiety can be reduced to form phthalamic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phthalamic acid derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-dioxoisoindolin-2-yl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(furan-2-ylmethyl)acetamide depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: Its electronic properties can be exploited in the design of semiconductors or other functional materials.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The target compound shares the 1,3-dioxoisoindolin-2-yl-acetamide backbone with several derivatives (Table 1). Key variations occur in the N-substituent, which influence physicochemical and biological properties:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
Yield Comparison :
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
Notes:
Q & A
Q. Basic Characterization Tools
- 1H/13C NMR : Confirm the furan methylene (–CH2–) resonance at δ ~4.8 ppm and phthalimide aromatic protons at δ ~7.8–8.0 ppm .
- IR Spectroscopy : Detect carbonyl stretches (C=O) at ~1730–1770 cm⁻¹ for the phthalimide and acetamide groups .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
How can contradictions between in vitro and in vivo pharmacological data be resolved?
Q. Advanced Data Analysis Strategy
- Dose-Response Calibration : Adjust in vivo dosages to account for bioavailability differences (e.g., blood-brain barrier penetration).
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to in vivo effects.
- Alternative Assays : Cross-validate findings with ex vivo models (e.g., isolated receptor binding assays) .
What in vivo models are appropriate for evaluating CNS-related activity?
Q. Basic Experimental Design
- Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in mice. Monitor latency and duration of seizures .
- CNS Depressant Effects : Assess locomotor activity via open-field tests or rotarod performance .
How can the crystal structure be validated using SHELX software?
Q. Advanced Crystallographic Validation
- Refinement : Use SHELXL for least-squares refinement against high-resolution X-ray data. Adjust thermal parameters (ADPs) for non-hydrogen atoms.
- Validation Tools : Check for geometric outliers (e.g., bond lengths/angles) using CIF validation in PLATON.
- Hydrogen Bonding : Apply graph-set analysis (e.g., Etter’s rules) to classify intermolecular interactions .
What computational tools predict pharmacokinetic properties of this compound?
Q. Basic Bioinformatics Approach
- ADMET Prediction : Use SwissADME or ADMETLab to estimate intestinal absorption, BBB permeability, and cytochrome P450 interactions.
- Target Prediction : Employ SEA (Similarity Ensemble Approach) or molecular docking to identify potential targets (e.g., MAO-B, COX-2) .
What strategies enhance solubility for in vivo studies?
Q. Advanced Formulation Techniques
- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility.
- Co-Solvent Systems : Use DMSO:PBS mixtures (e.g., 10% DMSO) for intraperitoneal administration.
- Prodrug Design : Introduce hydrophilic groups (e.g., PEGylation) at the acetamide or furan moieties .
How is antioxidant activity assessed for this compound?
Q. Basic In Vitro Assay
- DPPH Radical Scavenging : Measure absorbance reduction at 517 nm after incubating the compound with DPPH solution. Compare IC50 values against ascorbic acid .
- FRAP Assay : Quantify ferric ion reduction capacity using TPTZ (2,4,6-tripyridyl-s-triazine) .
How are hydrogen bonding patterns analyzed in crystallographic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
